

The Physicochemical Landscape of Alcaligin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Alcaligin*

Cat. No.: *B1254814*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of **Alcaligin**, a siderophore produced by several species of the genus *Bordetella*, including the human pathogen *Bordetella pertussis*, the causative agent of whooping cough. This document is intended for researchers, scientists, and drug development professionals interested in the potential of **Alcaligin** as a target for novel antimicrobial agents or as a drug delivery vehicle.

Core Physicochemical Properties

Alcaligin is a macrocyclic dihydroxamate siderophore that plays a crucial role in iron acquisition for pathogenic bacteria.^[1] Its ability to chelate ferric iron with high affinity makes it a key virulence factor. A summary of its known physicochemical properties is presented below.

Property	Value	Source
Chemical Formula	<chem>C16H28N4O8</chem>	PubChem CID 72744811
Molecular Weight	404.42 g/mol	PubChem CID 72744811
Appearance	White to off-white powder (in isolated form)	General siderophore properties
Melting Point	Not reported in the literature	N/A
Solubility		
Water	Not quantitatively reported	N/A
Methanol	Not quantitatively reported	N/A
Ethanol	Not quantitatively reported	N/A
DMSO	Not quantitatively reported	N/A
pKa Values	pKa ₁ : 9.42, pKa ₂ : 8.61	(Hou et al., 1994)
Iron (Fe ³⁺) Stability Constant	log K = 37 at physiological pH	[2]

Structural Elucidation and Spectroscopic Analysis

The structure of **Alcaligin** has been determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[\[1\]](#)

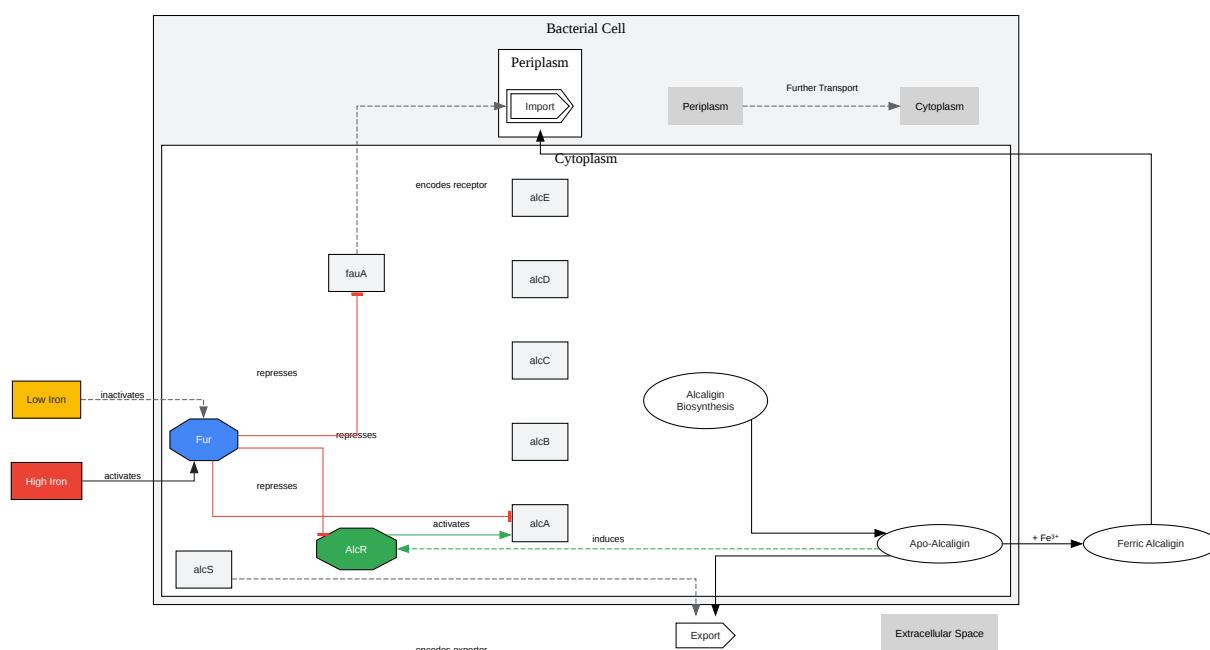
Mass Spectrometry

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for the characterization of **Alcaligin**.

- Sample Preparation: Purified **Alcaligin** is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
- Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is used.

- Ionization: ESI is performed in positive ion mode to detect the protonated molecule $[M+H]^+$.
- Data Acquisition: Full scan mass spectra are acquired to determine the accurate mass of the parent ion. Tandem mass spectrometry (MS/MS) is then used to fragment the parent ion and elucidate its structure. Collision-induced dissociation (CID) is a common fragmentation method.
- Data Analysis: The accurate mass measurement of the parent ion is used to confirm the elemental composition. The fragmentation pattern observed in the MS/MS spectrum provides information about the connectivity of the atoms within the molecule, confirming the macrocyclic dihydroxamate structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy


Methodology: ^1H and ^{13}C NMR spectroscopy are essential for the detailed structural characterization of **Alcaligin**.

- Sample Preparation: A sample of purified **Alcaligin** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
- Data Acquisition:
 - ^1H NMR: A standard one-dimensional ^1H NMR spectrum is acquired to observe the chemical shifts, coupling constants, and integration of the proton signals.
 - ^{13}C NMR: A one-dimensional ^{13}C NMR spectrum, often with proton decoupling, is acquired to identify the chemical shifts of the carbon atoms.
 - 2D NMR: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, confirming the complete structure of the molecule.

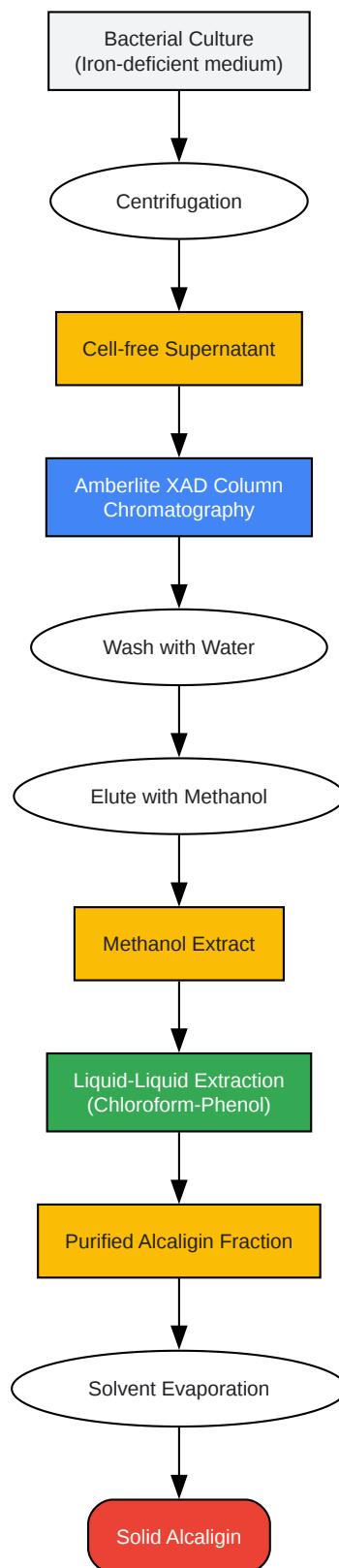
- Data Analysis: The chemical shifts and coupling patterns in the ^1H and ^{13}C spectra are assigned to the specific atoms in the **Alcaligin** structure. The correlations observed in the 2D NMR spectra provide definitive evidence for the bonding framework of the molecule.

Biosynthesis and Transport Pathway

The production and transport of **Alcaligin** are tightly regulated processes in *Bordetella* species, primarily controlled by iron availability. The genes responsible for its biosynthesis and transport are organized in the alc gene cluster.

[Click to download full resolution via product page](#)

Caption: Regulation and transport of **Alcaligin** in *Bordetella*.


Under iron-limiting conditions, the ferric uptake regulator (Fur) protein is inactive, leading to the derepression of the alc gene cluster and the fauA gene.^{[3][4]} The expression of the alc genes is further activated by the transcriptional regulator AlcR, which is itself induced by the presence of **Alcaligin** in a positive feedback loop.^{[5][6]} The alcA, B, C, D, and E genes are involved in the biosynthesis of **Alcaligin** from precursors. The newly synthesized **Alcaligin** is then exported out of the cell by the AlcS transporter. In the extracellular environment, **Alcaligin** chelates ferric iron, and the resulting ferric-**Alcaligin** complex is recognized and transported across the outer membrane by the FauA receptor.

Experimental Protocols

Extraction and Purification of **Alcaligin**

This protocol is a generalized procedure for the isolation of hydroxamate siderophores and can be adapted for **Alcaligin**.

- Culture Conditions: Grow the *Bordetella* strain in an iron-deficient medium to induce siderophore production.
- Harvesting: Centrifuge the culture to remove bacterial cells. The supernatant contains the secreted **Alcaligin**.
- Adsorption Chromatography: Pass the cell-free supernatant through a column packed with a non-polar resin, such as Amberlite XAD-4 or XAD-16.^[7] **Alcaligin** will adsorb to the resin.
- Elution: Wash the column with deionized water to remove salts and other polar impurities. Elute the **Alcaligin** from the resin using methanol.
- Solvent Extraction: To further purify, the methanolic extract can be subjected to liquid-liquid extraction. For hydroxamate siderophores, a common system is a chloroform-phenol mixture.
- Concentration: Evaporate the solvent from the purified fraction under reduced pressure to obtain the solid **Alcaligin**.
- Purity Assessment: The purity of the isolated **Alcaligin** can be assessed by HPLC and its identity confirmed by mass spectrometry and NMR.

[Click to download full resolution via product page](#)

Caption: Workflow for the extraction and purification of **Alcaligin**.

Conclusion

This technical guide summarizes the key physicochemical properties of **Alcaligin**, providing a foundation for further research into its biological role and potential applications. The detailed methodologies for its characterization and the elucidation of its biosynthetic and transport pathways offer valuable resources for scientists in the fields of microbiology, medicinal chemistry, and drug development. Further investigation into the quantitative solubility and other physical properties of **Alcaligin** is warranted to fully understand its behavior in various experimental and physiological settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of alcaligin as the siderophore produced by *Bordetella pertussis* and *B. bronchiseptica* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional Activation of *Bordetella* Alcaligin Siderophore Genes Requires the AlcR Regulator with Alcaligin as Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of AlcR, an AraC-Type Regulator of Alcaligin Siderophore Synthesis in *Bordetella bronchiseptica* and *Bordetella pertussis* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional activation of *Bordetella* alcaligin siderophore genes requires the AlcR regulator with alcaligin as inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Physicochemical Landscape of Alcaligin: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1254814#physicochemical-properties-of-alcaligin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com